CP 100356 hydrochloride
Übersicht
Beschreibung
CP 100356 hydrochloride is an inhibitor of P-glycoprotein (P-gp) with an IC50 of 0.5 µM for the inhibition of calcein AM transport in MDCKII monolayers . It has high affinity for P-gp, with Ki values of 58 and 94 nM for mouse Pgp1a and Pgp1b isoforms respectively .
Molecular Structure Analysis
The molecular formula of CP 100356 hydrochloride is C31H37ClN4O6 .
Chemical Reactions Analysis
CP 100356 hydrochloride has been found to inhibit the activity of the Vaccinia virus mRNA decapping enzyme D9 .
Wissenschaftliche Forschungsanwendungen
Virology
CP 100356 hydrochloride has been used in the field of virology, specifically in the study of the Lassa virus . It was found to inhibit the entry of the Lassa virus into cells, acting as a P-glycoprotein inhibitor . The compound was tested against a pseudotyped vesicular stomatitis virus harboring the Lassa virus glycoprotein and a related prototypic arenavirus, lymphocytic choriomeningitis virus (LCMV) . It was found to suppress infection with half maximal inhibitory concentrations of 0.52, 0.54, and 0.062 μM, respectively .
Neuroscience
CP 100356 hydrochloride has been identified as a high-affinity P-glycoprotein (P-gp) inhibitor . It inhibits calcein-AM uptake in MDR1-transfected MDCKII cells and prazosin transport in BCRP-transfected MDCKII cells . This suggests potential applications in neuroscience research, particularly in studies involving the blood-brain barrier, where P-glycoprotein plays a crucial role.
Pharmacology
In the field of pharmacology, CP 100356 hydrochloride has been used to study the impact of efflux transporters on oral drug absorption . It is an orally active dual MDR1 (P-gp)/BCRP inhibitor . It has an IC50 of 0.5 and 1.5 µM for inhibiting MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport, respectively .
Drug Efficacy Studies
CP 100356 hydrochloride has been reported to be a high-affinity multi-drug resistance protein (Mdr-1/P-gp) inhibitor . It binds to the active site of Mdr-1 and inhibits the efflux of active compounds, enhancing their effectiveness by allowing them to remain in the cytoplasm . This property makes it useful in drug efficacy studies, particularly in research involving drugs that are substrates of P-glycoprotein.
Biochemical and Physiological Impact Studies
CP 100356 hydrochloride is a synthetic compound widely employed in scientific research due to its versatile applications . It has been extensively utilized to explore the mechanisms of action of various drugs and investigate the biochemical and physiological impacts of different compounds on living organisms .
Organic Synthesis
CP 100356 hydrochloride has been used in the field of organic synthesis . Its unique chemical structure and properties make it a valuable tool in the synthesis of complex organic molecules .
P-glycoprotein Inhibition Studies
CP 100356 hydrochloride is an orally active dual MDR1 (P-gp)/BCRP inhibitor . It has IC50s of 0.5 and 1.5 µM for inhibiting MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport, respectively . This property makes it useful in studies involving P-glycoprotein, a protein that pumps many foreign substances out of cells.
OATP1B1 Inhibition Studies
CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 . OATP1B1 is an important hepatic uptake transporter, and its inhibition can affect the pharmacokinetics of drugs.
MRP2 and P450 Enzymes Studies
CP 100356 hydrochloride is devoid of inhibition against MRP2 and major human P450 enzymes . This makes it a useful tool in studies involving these proteins.
Eigenschaften
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHXVYTCMPAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746700 | |
Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP-100356 Hydrochloride | |
CAS RN |
142715-48-8 | |
Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.